molecular formula C20H23FN4O2 B2988097 [4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone CAS No. 2415504-07-1

[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone

Cat. No. B2988097
CAS RN: 2415504-07-1
M. Wt: 370.428
InChI Key: UJZATVIHBUGLOY-UHFFFAOYSA-N
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Description

“[4-(4-Fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone” is a complex organic compound. It is related to a class of compounds that have been studied for their biological activity, including as inhibitors of human Equilibrative Nucleoside Transporters (ENTs) .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the use of solvents, evaporation under vacuum, and purification by silica gel chromatography . The exact synthesis process for this specific compound is not detailed in the available literature.


Chemical Reactions Analysis

The compound may participate in various chemical reactions, depending on the conditions and reagents present. For example, it has been suggested that analogues of this compound can inhibit the transport of nucleosides and nucleoside analogues through ENTs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and UV absorption characteristics could be determined through experimental analysis . The compound is likely to be a solid at room temperature .

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound and its potential therapeutic applications. For example, it could be interesting to explore its selectivity for different types of ENTs and to investigate whether modifications to its chemical structure could enhance its activity or selectivity . Additionally, more research is needed to fully understand its safety profile and potential side effects.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-1-3-17(4-2-16)24-7-9-25(10-8-24)20(26)19-13-18(22-14-23-19)15-5-11-27-12-6-15/h1-4,13-15H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZATVIHBUGLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine

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